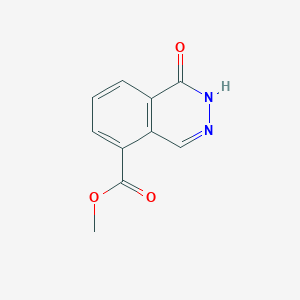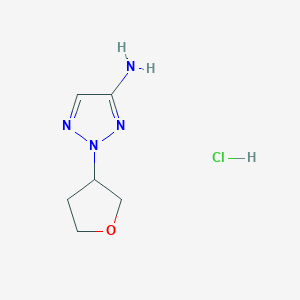![molecular formula C8H18Cl2N2 B7451619 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic core through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the spirocyclic structure into more linear or branched amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted spirocyclic derivatives. These products can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the conformation of natural ligands, thereby modulating the activity of enzymes and receptors. For example, it can bind to the active site of enzymes, inhibiting their function or altering their activity . The compound’s unique structure also enables it to interact with multiple targets, making it a versatile tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar applications in medicinal chemistry.
2-Oxa-1-azaspiro[3.2.0]heptane: Used in DNA-encoded library technology for drug discovery.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An amino acid analogue used in the design of peptidomimetic drugs.
Uniqueness
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure allows for greater conformational flexibility and the ability to interact with a diverse range of biological targets. Additionally, its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7(2)10-5-8(6-10)3-9-4-8;;/h7,9H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBHFBCEIHLWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
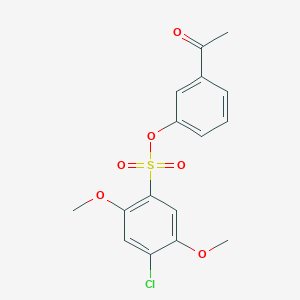
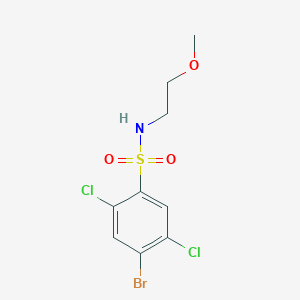
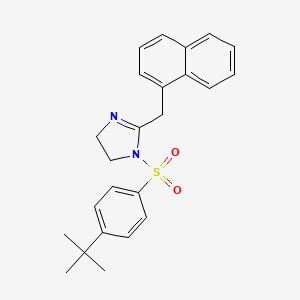


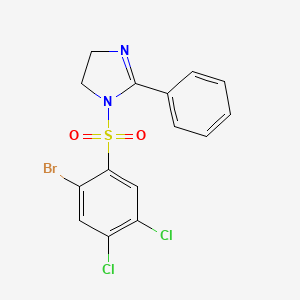

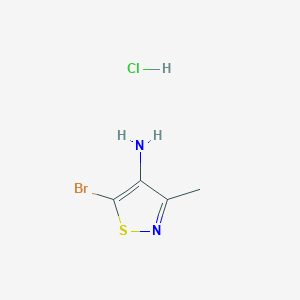
![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
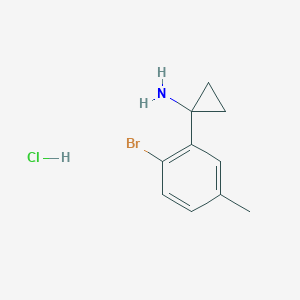
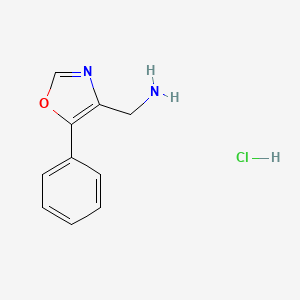
![tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate](/img/structure/B7451615.png)
